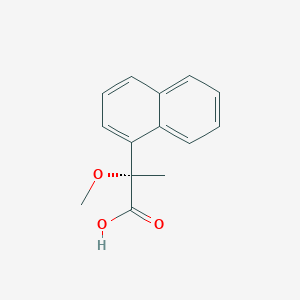

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-methoxy-2-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWMPILNFZOQSZ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1=CC=CC2=CC=CC=C21)(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431475 | |

| Record name | (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102691-93-0 | |

| Record name | 2-Methoxy-2-(1-naphthyl)propionic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102691930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-2-(1-NAPHTHYL)PROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68SLX52TK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, also known as (S)-(+)-MαNP acid, is a chiral carboxylic acid of significant interest in the fields of stereochemistry and pharmaceutical development. Its primary application lies in its use as a chiral derivatizing agent, enabling the determination of the absolute configuration of alcohols and amines through nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of its physical properties, detailed experimental protocols for their determination, and a workflow for its application in chiral analysis.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application and handling in a laboratory setting. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₃ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 108.0 to 112.0 °C | |

| Boiling Point (Predicted) | 403.9 ± 20.0 °C at 760 mmHg | [2] |

| Specific Optical Rotation ([α]D) | Approximately +100° (c=1, MeOH) | |

| pKa (Predicted) | 4.84 ± 0.30 | [2] |

| Solubility | Soluble in methanol.[2] As an aromatic carboxylic acid, it is expected to be soluble in many organic solvents such as ethanol, acetone, and ethyl acetate, and sparingly soluble in non-polar solvents like hexane. Its solubility in aqueous solutions is expected to be low but will increase significantly in basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate) due to the formation of the corresponding carboxylate salt. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following sections provide step-by-step protocols for measuring the melting point and solubility of this compound, as well as its application as a chiral derivatizing agent.

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials:

-

This compound

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Take a melting point capillary and press the open end into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the capillary and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to obtain an approximate melting point. Observe the sample and note the temperature at which it melts.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary with the sample.

-

Set the heating rate to a slow setting (1-2°C per minute) and begin heating.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded temperature range is the melting point of the sample. For high accuracy, repeat the measurement with a fresh sample.

Qualitative Determination of Solubility

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents: water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, 5% aqueous NaOH, 5% aqueous HCl.

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Add approximately 10-20 mg of this compound to each test tube.

-

To the first test tube, add the corresponding solvent dropwise, up to approximately 1 mL.

-

Agitate the mixture by flicking the test tube or using a vortex mixer for about 30 seconds.

-

Observe the mixture. If the solid completely dissolves, it is classified as "soluble." If it partially dissolves, it is "sparingly soluble." If it does not dissolve at all, it is "insoluble."

-

Record your observations.

-

Repeat steps 3-6 for each of the selected solvents.

Application as a Chiral Derivatizing Agent for NMR Spectroscopy

Objective: To determine the absolute configuration of a chiral secondary alcohol by derivatization with this compound and subsequent ¹H NMR analysis.

Materials:

-

This compound

-

The chiral secondary alcohol of unknown configuration

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP) as a catalyst

-

Anhydrous dichloromethane (DCM) as the solvent

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

NMR tubes

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Esterification Reaction:

-

In a clean, dry flask, dissolve the chiral secondary alcohol (1 equivalent) in anhydrous DCM.

-

Add this compound (1.1 equivalents) and DMAP (0.1 equivalents) to the solution.

-

Stir the mixture at room temperature and add DCC (1.2 equivalents).

-

Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 5% aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting diastereomeric ester by column chromatography on silica gel.

-

-

¹H NMR Analysis:

-

Dissolve a small sample of the purified diastereomeric ester in CDCl₃.

-

Acquire a high-resolution ¹H NMR spectrum.

-

Analyze the spectrum, paying close attention to the chemical shifts of the protons on the chiral alcohol moiety. The naphthyl group of the derivatizing agent will induce different chemical shifts for these protons in the two possible diastereomers.

-

By comparing the observed chemical shifts to established models for MαNP esters, the absolute configuration of the original alcohol can be determined.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the use of this compound as a chiral derivatizing agent.

Caption: Workflow for chiral derivatization and analysis.

References

An In-depth Technical Guide to the Synthesis of (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to obtain enantiomerically pure (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, a valuable chiral auxiliary in asymmetric synthesis and for the enantioresolution of alcohols. The synthesis involves a multi-step process commencing with the preparation of the racemic acid, followed by diastereomeric resolution.

Synthesis of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid

The synthesis of the racemic precursor is achieved through a two-step process starting from 1-vinylnaphthalene. The first step involves an epoxidation coupled with an in-situ methanolysis, followed by an oxidation of the resulting primary alcohol to the carboxylic acid.

Experimental Protocol: Synthesis of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid

Step 1: Synthesis of 2-Methoxy-2-(1-naphthyl)-1-propanol

-

To a solution of 1-vinylnaphthalene (1.0 eq) in methanol, cooled to 0 °C, is added m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-methoxy-2-(1-naphthyl)-1-propanol.

Step 2: Synthesis of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid

-

To a solution of 2-methoxy-2-(1-naphthyl)-1-propanol (1.0 eq) in a biphasic mixture of acetonitrile, water, and ethyl acetate is added (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO, 0.1 eq) and sodium phosphate buffer (pH 6.8).

-

The mixture is cooled to 0 °C, and sodium chlorite (NaClO2, 3.0 eq) followed by a dilute aqueous solution of sodium hypochlorite (NaOCl, 0.1 eq) are added.

-

The reaction is stirred vigorously at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude racemic 2-methoxy-2-(1-naphthyl)propionic acid is purified by recrystallization.

Tabulated Data: Synthesis of Racemic Acid

| Parameter | Step 1: Methanolysis | Step 2: Oxidation |

| Starting Material | 1-Vinylnaphthalene | 2-Methoxy-2-(1-naphthyl)-1-propanol |

| Key Reagents | m-CPBA, Methanol | TEMPO, NaClO2, NaOCl |

| Solvent | Methanol | Acetonitrile/Water/Ethyl Acetate |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | ~13 hours | ~4-6 hours |

| Product | 2-Methoxy-2-(1-naphthyl)-1-propanol | Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid |

| Typical Yield | 75-85% | 80-90% |

Resolution of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid

The enantiomers of the racemic acid are separated by forming diastereomeric esters with a chiral auxiliary, (-)-menthol. The resulting diastereomers are then separated by high-performance liquid chromatography (HPLC), followed by hydrolysis to yield the desired (S)-(+)-enantiomer.

Experimental Protocol: Resolution and Isolation of (S)-(+)-Enantiomer

Step 3: Esterification with (-)-Menthol

-

To a solution of racemic 2-methoxy-2-(1-naphthyl)propionic acid (1.0 eq), (-)-menthol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane, cooled to 0 °C, is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12 hours.

-

The precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diastereomeric menthyl esters.

Step 4: HPLC Separation of Diastereomers

-

The mixture of diastereomeric esters is separated by preparative HPLC on a silica gel column.

-

A mobile phase of hexane and isopropanol (e.g., 98:2 v/v) is used for elution.

-

The two diastereomers are collected as separate fractions, and the solvent is removed under reduced pressure. A separation factor (α) of approximately 1.83 can be expected.[1]

Step 5: Hydrolysis of the Menthyl Ester

-

To a solution of the desired diastereomerically pure menthyl ester in anhydrous tetrahydrofuran is added potassium trimethylsilanolate (2.0 eq).

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched with water, and the mixture is acidified with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Tabulated Data: Resolution Process

| Parameter | Step 3: Esterification | Step 4: HPLC Separation | Step 5: Hydrolysis |

| Starting Material | Racemic Acid | Diastereomeric Menthyl Esters | Diastereomerically Pure Menthyl Ester |

| Key Reagents | (-)-Menthol, DCC, DMAP | - | Potassium Trimethylsilanolate |

| Solvent | Dichloromethane | Hexane/Isopropanol | Tetrahydrofuran |

| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |

| Product | Diastereomeric Menthyl Esters | Separated Diastereomers | This compound |

| Typical Yield | >90% | >95% (recovery) | >90% |

Visualizations

Synthetic Workflow

References

An In-depth Technical Guide to (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid, a synthetic auxin analog. This document is intended for researchers, scientists, and professionals in the fields of drug development and plant biology.

Chemical Identity and Properties

(S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid is a chiral carboxylic acid featuring a naphthalene moiety. Its chemical structure and key properties are summarized below.

Structure

Chemical Name: (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid Synonyms: (+)-2-Methoxy-2-(1-naphthyl)propionic acid[1]

Molecular Structure:

Caption: 2D structure of (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 102691-93-0 | [1] |

| Molecular Formula | C₁₄H₁₄O₃ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Melting Point | 108.0 - 112.0 °C | |

| Appearance | White to light yellow powder/crystal | |

| Purity | >99.0% (HPLC) | |

| Enantiomeric Excess | >99.0% | |

| SMILES | CO--INVALID-LINK--(C)C(O)=O |

Biological Activity: A Synthetic Auxin

(S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid is recognized as a synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). The biological activity is highly stereospecific, with the (S)-enantiomer being the active form.

Mechanism of Action: The TIR1/AFB Pathway

The primary mechanism of action for this synthetic auxin involves its interaction with the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

Caption: Simplified signaling pathway of (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid.

The binding of the (S)-enantiomer to the TIR1/AFB co-receptor stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors releases Auxin Response Factors (ARFs), which can then bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes, thereby modulating their expression and leading to various physiological responses.

Synthesis and Analysis

Detailed experimental protocols for the synthesis and analysis of (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid are not widely available in the public domain. However, general synthetic strategies for related chiral alpha-arylpropionic acids can be adapted.

Potential Synthetic Workflow

A plausible synthetic route involves the enantioselective methylation of a 1-naphthaleneacetic acid precursor.

Caption: Conceptual workflow for the enantioselective synthesis of the target compound.

Analytical Methodologies

Chiral High-Performance Liquid Chromatography (HPLC): The determination of enantiomeric purity is crucial. While a specific protocol for this compound is not available, a general approach for chiral separation of similar compounds would involve:

-

Stationary Phase: A chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the naphthalene ring absorbs strongly (e.g., 254 nm).

Spectroscopic Analysis: Specific NMR, IR, and mass spectrometry data for (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid are not readily available in public databases. Characterization would typically involve:

-

¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: To identify characteristic vibrational frequencies of the functional groups (e.g., C=O of the carboxylic acid, C-O stretches).

Applications in Research

As a synthetic auxin with high stereospecificity, (S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid is a valuable tool for:

-

Probing Auxin Receptors: Investigating the binding interactions and specificity of auxin receptors like TIR1/AFB.

-

Studying Auxin Signaling: Elucidating the downstream components and regulatory mechanisms of the auxin signaling cascade.

-

Structure-Activity Relationship Studies: Understanding how modifications to the auxin structure affect its biological activity.

-

Agricultural and Horticultural Research: Investigating its potential as a plant growth regulator for applications such as rooting of cuttings, fruit setting, and prevention of premature fruit drop.

Conclusion

(S)-(+)-alpha-Methoxy-alpha-methyl-1-naphthaleneacetic acid is a well-defined synthetic auxin with a clear, stereospecific mechanism of action involving the TIR1/AFB signaling pathway. While detailed experimental protocols for its synthesis and analysis are not broadly published, established methods for related chiral compounds provide a strong basis for its preparation and characterization. Its specific biological activity makes it a valuable tool for fundamental research in plant biology and potentially for applications in agriculture. Further research to fully characterize its spectroscopic properties and to develop and publish detailed experimental protocols would be beneficial to the scientific community.

References

Unraveling the Enigma: A Technical Guide to CAS 102691-93-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAS number 102691-93-0 is not a publicly cataloged chemical substance. Extensive searches across major chemical and scientific databases have yielded no compound associated with this identifier. This guide addresses the absence of information and provides a logical framework for approaching an un-indexed compound, should it be a novel or internally designated molecule. It will outline the necessary experimental workflows to characterize a new chemical entity, from initial property determination to potential therapeutic application.

Introduction: The Case of an Unidentified CAS Number

A Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, enabling clear communication in scientific literature and databases. The number 102691-93-0, however, does not correspond to any entry in the public CAS registry. This suggests several possibilities:

-

Typographical Error: The number may be a simple mistyping of a valid CAS number.

-

Novel Compound: It could be a newly synthesized molecule that has not yet been registered.

-

Internal Code: The identifier might be an internal designation used within a specific organization before official registration.

-

Withdrawn Substance: It may have been a pre-registration number for a substance that was never brought to market or was withdrawn.

Given the lack of public data, this document will serve as a procedural guide for the characterization and investigation of a hypothetical novel compound, which we will refer to as "Compound X" (formerly CAS 102691-93-0).

Hypothetical Physicochemical Properties of a Novel Compound

The initial step for any new chemical entity is the determination of its fundamental physicochemical properties. These data are crucial for handling, formulation, and predicting its behavior in biological systems.

Table 1: Essential Physicochemical Data for "Compound X"

| Property | Experimental Method | Importance in Drug Development |

| Molecular Formula & Weight | Mass Spectrometry (e.g., HRMS) | Fundamental for identification and stoichiometry. |

| Structure | NMR Spectroscopy (¹H, ¹³C), X-ray Crystallography | Defines the molecule's identity and steric properties. |

| Purity | HPLC, LC-MS | Ensures that observed effects are due to the compound itself. |

| Appearance | Visual Inspection | Basic identification characteristic. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | Critical for formulation and bioavailability. |

| Melting/Boiling Point | Differential Scanning Calorimetry (DSC) | Indicates purity and stability. |

| pKa | Potentiometric Titration, UV-Vis Spectroscopy | Predicts ionization state at physiological pH. |

| LogP / LogD | Shake-flask method, HPLC | Measures lipophilicity, affecting membrane permeability. |

Standard Experimental Workflow for a Novel Compound

The journey from a newly synthesized molecule to a potential drug candidate follows a structured path. The following workflow outlines the critical stages of investigation.

MαNP Acid as a Chiral Auxiliary: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. Among these, MαNP acid ((R)- or (S)-α-methoxy-α-(1-naphthyl)propionic acid) has emerged as a powerful tool for the resolution of racemates and the determination of absolute stereochemistry. This technical guide provides an in-depth exploration of the mechanism of action of MαNP acid, detailing its application in the formation of diastereomeric intermediates and the principles governing the stereochemical outcome of reactions. We present a compilation of quantitative data from various applications, detailed experimental protocols for key procedures, and visualizations of the underlying mechanistic and experimental workflows to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting adverse effects. This necessitates the development of robust methods for the synthesis and analysis of enantiomerically pure compounds. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction. MαNP acid, a derivative of naphthalene, has proven to be a highly effective chiral auxiliary, particularly for the resolution of alcohols and the assignment of their absolute configuration. Its rigid structure prevents racemization at its own stereocenter, and the naphthyl group provides a strong anisotropic effect in ¹H NMR spectroscopy, facilitating the differentiation of diastereomers.

Mechanism of Action: The Role of Conformational Rigidity and NMR Anisotropy

The efficacy of MαNP acid as a chiral auxiliary is rooted in its ability to form diastereomeric esters with a chiral substrate, which can then be separated chromatographically and their stereochemistry elucidated using ¹H NMR spectroscopy. The underlying mechanism relies on a predictable conformational preference of the resulting MαNP esters.

Formation of Diastereomeric Esters

A racemic substrate, such as a secondary alcohol, is esterified with an enantiomerically pure form of MαNP acid (either (R)- or (S)-MαNP acid). This reaction generates a mixture of two diastereomers, which, unlike the original enantiomers, possess different physical properties and can therefore be separated using standard chromatographic techniques like HPLC.

The syn-syn Conformation and the ¹H NMR Anisotropy Method

The key to determining the absolute configuration of the substrate lies in the analysis of the ¹H NMR spectra of the separated diastereomeric esters. The MαNP esters preferentially adopt a syn-syn conformation. This conformation is stabilized by a weak hydrogen bond-like interaction between the H-8' proton of the naphthyl group, the ester carbonyl oxygen, and the methoxy oxygen.

This preferred conformation places the substituents of the chiral substrate in distinct spatial regions relative to the shielding/deshielding cone of the naphthyl ring. The magnetic anisotropy of the naphthyl group causes protons located in the shielding zone (above the plane of the ring) to experience an upfield shift in the ¹H NMR spectrum, while those in the deshielding zone (in the plane of the ring) are shifted downfield.

By comparing the ¹H NMR spectra of the two diastereomers (one formed from (R)-MαNP acid and the other from (S)-MαNP acid), the chemical shift differences (Δδ = δ(S-ester) - δ(R-ester)) for the protons of the substrate can be determined. A positive Δδ value indicates that the proton is in the shielding zone of the (S)-MαNP ester, while a negative Δδ value places it in the shielding zone of the (R)-MαNP ester. This information, when applied to a conformational model of the MαNP ester, allows for the unambiguous assignment of the absolute configuration of the chiral center in the substrate.

Figure 1. Logical workflow for the determination of absolute configuration using MαNP acid.

Quantitative Data Presentation

The effectiveness of MαNP acid as a chiral auxiliary is demonstrated by the high degree of separation of the resulting diastereomers and the significant chemical shift differences observed in their ¹H NMR spectra. The following tables summarize quantitative data from representative applications.

| Substrate | MαNP Acid Enantiomer | HPLC Separation Data | Reference |

| Racemic 2-Butanol | (S)-(+)-MαNP Acid | α = 1.15, Rs = 1.18 (Hexane:EtOAc = 20:1) |

Table 1. HPLC Separation Data for Diastereomeric MαNP Esters. (α = separation factor, Rs = resolution factor)

| Substrate Moiety Protons | δ((R)-MαNP ester) (ppm) | δ((S)-MαNP ester) (ppm) | Δδ (δS - δR) (ppm) |

| 2-Butanol | |||

| CH₃ | 0.87 | 1.11 | +0.24 |

| CH | 4.85 | 4.82 | -0.03 |

| CH₂ | 1.39 | 1.21 | -0.18 |

| CH₃ (terminal) | 0.80 | 0.75 | -0.05 |

Table 2. ¹H NMR Chemical Shift Data for Diastereomeric Esters of 2-Butanol.

Experimental Protocols

The following protocols provide a general framework for the use of MαNP acid in the resolution and stereochemical determination of a chiral alcohol.

General Esterification Procedure (Steglich Esterification)

This procedure describes the formation of MαNP esters from a chiral alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

Chiral alcohol (1.0 eq)

-

(R)- or (S)-MαNP acid (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the chiral alcohol, (R)- or (S)-MαNP acid, and DMAP in anhydrous DCM at 0 °C, add a solution of DCC in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric esters.

Figure 2. Experimental workflow for Steglich esterification of a chiral alcohol with MαNP acid.

¹H NMR Analysis for Absolute Configuration Determination

Sample Preparation:

-

Prepare separate NMR samples for each of the purified diastereomeric esters.

-

Dissolve approximately 5-10 mg of each diastereomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solutions to clean, dry NMR tubes.

Data Acquisition:

-

Acquire ¹H NMR spectra for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use standard acquisition parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Data Analysis:

-

Process the NMR spectra (Fourier transform, phase correction, and baseline correction).

-

Carefully assign the proton signals of the chiral substrate moiety in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

-

Calculate the chemical shift difference (Δδ = δ(S-ester) - δ(R-ester)) for each assigned proton.

-

Correlate the signs of the Δδ values with the established conformational model of the MαNP ester to determine the absolute configuration of the chiral center.

Conclusion

MαNP acid stands out as a highly effective chiral auxiliary due to its rigid framework and the pronounced anisotropic effect of its naphthyl group. This combination allows for the efficient separation of diastereomeric derivatives and a reliable method for the determination of absolute stereochemistry via ¹H NMR spectroscopy. The detailed mechanism and experimental protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully employ MαNP acid in their synthetic and analytical endeavors, ultimately contributing to the advancement of asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.

In-Depth Technical Guide to 2-Methoxy-2-(1-naphthyl)propionic Acid (MαNP Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-(1-naphthyl)propionic acid, commonly referred to as MαNP acid, is a powerful chiral auxiliary agent extensively utilized in the fields of stereochemistry and organic synthesis. Its primary application lies in the enantioresolution of racemic alcohols and the determination of their absolute configurations. This technical guide provides a comprehensive overview of the key literature on MαNP acid, detailing its synthesis, enantioresolution, and its application as a chiral derivatizing agent for the stereochemical analysis of alcohols via ¹H NMR spectroscopy.

Synthesis of 2-Methoxy-2-(1-naphthyl)propionic Acid

A general two-step approach would involve:

-

Synthesis of 2-hydroxy-2-(1-naphthyl)propanoic acid: This precursor can be synthesized from 1-naphthyl methyl ketone. The ketone can be converted to a cyanohydrin, followed by hydrolysis to the α-hydroxy acid.

-

Methylation of the α-hydroxy acid: The hydroxyl group of 2-hydroxy-2-(1-naphthyl)propanoic acid can be methylated using a suitable methylating agent, such as methyl iodide in the presence of a base like sodium hydride, to yield the final racemic MαNP acid.

Enantioresolution of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid

The racemic MαNP acid can be efficiently resolved into its constituent enantiomers by forming diastereomeric esters with a chiral alcohol, followed by chromatographic separation and subsequent hydrolysis. A widely employed method utilizes the naturally abundant and relatively inexpensive (-)-menthol as the chiral resolving agent.

Experimental Protocol: Enantioresolution of (±)-MαNP Acid with (-)-Menthol

-

Esterification: Racemic MαNP acid is reacted with (1R,3R,4S)-(-)-menthol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane) to form a mixture of diastereomeric esters.

-

HPLC Separation: The resulting diastereomeric esters are separated by high-performance liquid chromatography (HPLC) on a normal-phase silica gel column. The separation is typically achieved using a mobile phase of hexane and ethyl acetate.

-

Hydrolysis (Solvolysis): The separated diastereomeric esters are individually hydrolyzed to yield the enantiopure (S)-(+)-MαNP acid and (R)-(-)-MαNP acid. This can be achieved by treatment with a base such as sodium methoxide in methanol, followed by acidification.[1] The recovered (-)-menthol can be recycled.

Quantitative Data: HPLC Separation of MαNP-menthol Diastereomers

| Parameter | Value |

| Chiral Auxiliary | (1R,3R,4S)-(-)-Menthol |

| Separation Factor (α) | 1.83[1] |

| Resolution (Rs) | 2.26[1] |

Table 1: HPLC separation parameters for the diastereomeric esters of racemic MαNP acid and (-)-menthol.[1]

References

An In-Depth Technical Guide to (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid is a chiral carboxylic acid of significant interest in the fields of stereochemistry and analytical chemistry. Its rigid structure and the presence of a naphthyl group make it a powerful tool for the enantioresolution of racemic alcohols and the determination of their absolute configurations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application as a chiral resolving agent, and an exploration of the biological activities associated with the broader class of 2-arylpropionic acids.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₃[1] |

| Molecular Weight | 230.26 g/mol [1][2][3] |

| Appearance | Solid |

| Purity | >99.0% (by HPLC)[2] |

| CAS Number | 102691-93-0 |

Experimental Protocols

I. Synthesis of Racemic 2-Methoxy-2-(1-naphthyl)propionic Acid

The synthesis of racemic 2-methoxy-2-(1-naphthyl)propionic acid can be achieved through a multi-step process starting from 1-methoxynaphthalene. The following protocol is a representative example based on established organic chemistry principles.

Step 1: Friedel-Crafts Acylation of 1-Methoxynaphthalene

This step introduces an acetyl group onto the naphthalene ring.

-

Materials: 1-methoxynaphthalene, acetyl chloride, anhydrous aluminum chloride, nitrobenzene (solvent), hydrochloric acid, chloroform.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve anhydrous aluminum chloride in dry nitrobenzene.

-

Cool the mixture in an ice bath and add 1-methoxynaphthalene.

-

Slowly add acetyl chloride dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring in the ice bath for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extract the mixture with chloroform.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-acetyl-1-methoxynaphthalene.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Willgerodt-Kindler Reaction

This reaction converts the acetyl group into a thioamide.

-

Materials: 2-acetyl-1-methoxynaphthalene, sulfur, morpholine.

-

Procedure:

-

In a round-bottom flask, mix 2-acetyl-1-methoxynaphthalene, sulfur, and morpholine.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the thioamide product.

-

Collect the solid by filtration and purify by recrystallization.

-

Step 3: Hydrolysis to 2-(1-naphthyl)acetic acid

-

Materials: The thioamide from Step 2, concentrated hydrochloric acid.

-

Procedure:

-

Reflux the thioamide in concentrated hydrochloric acid for several hours until hydrolysis is complete.

-

Cool the reaction mixture and collect the precipitated 2-(1-naphthyl)acetic acid by filtration.

-

Step 4: α-Methylation and Methoxylation

This final step introduces the methyl and methoxy groups at the α-position.

-

Materials: 2-(1-naphthyl)acetic acid, strong base (e.g., LDA), methyl iodide, and a methoxylating agent.

-

Procedure:

-

Treat the 2-(1-naphthyl)acetic acid with a strong base to form the dianion.

-

React the dianion with methyl iodide to introduce the α-methyl group.

-

Subsequent reaction with a suitable methoxylating agent will yield the final racemic product, 2-methoxy-2-(1-naphthyl)propionic acid.

-

Purify the final product by column chromatography.

-

II. Chiral Resolution of a Racemic Alcohol

This compound is a powerful chiral resolving agent. The following protocol outlines the general procedure for the resolution of a racemic secondary alcohol.

-

Materials: Racemic alcohol, this compound, dicyclohexylcarbodiimide (DCC) or other coupling agent, 4-dimethylaminopyridine (DMAP), suitable solvent (e.g., dichloromethane), HPLC system with a normal phase column, NMR spectrometer.

-

Procedure:

-

Esterification: In a clean, dry flask, dissolve the racemic alcohol, this compound, and a catalytic amount of DMAP in dichloromethane.

-

Add DCC to the solution and stir at room temperature overnight.

-

Monitor the reaction by TLC to confirm the formation of the diastereomeric esters.

-

Once the reaction is complete, filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

-

Separation: Separate the diastereomeric esters using high-performance liquid chromatography (HPLC) on a silica gel column with a suitable eluent (e.g., a mixture of hexane and ethyl acetate).[4]

-

Analysis: Analyze the separated diastereomers by ¹H NMR spectroscopy. The difference in the chemical shifts (Δδ) of the protons near the chiral center can be used to determine the absolute configuration of the alcohol.[4]

-

Hydrolysis (Optional): The separated diastereomeric esters can be hydrolyzed using a base (e.g., lithium hydroxide) to recover the enantiomerically pure alcohol and the chiral resolving agent.

-

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a chiral resolving agent, it belongs to the class of 2-arylpropionic acids, many of which are known for their biological activity.[4][5][6] The most notable members of this class are nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and its structural isomer, naproxen.[5][6]

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.

Visualizations

Caption: Synthetic workflow for racemic 2-Methoxy-2-(1-naphthyl)propionic acid.

Caption: Experimental workflow for chiral resolution of a racemic alcohol.

Caption: General signaling pathway of NSAIDs via COX enzyme inhibition.

References

- 1. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Practical enantioresolution of alcohols with 2‐methoxy‐2‐(1‐naphthyl)propionic acid and determination of their absolute configurations by the 1H NMR anisotropy method | Scilit [scilit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid: A Chiral Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid , a powerful chiral derivatizing agent, serves as an invaluable tool in stereochemical analysis. This technical guide provides a comprehensive overview of its synonyms, properties, and applications, with a focus on detailed experimental protocols and data presentation for researchers in drug development and chemical analysis.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material sourcing.

| Synonym | Common Abbreviation | CAS Number |

| (S)-(+)-α-Methoxy-α-methyl-1-naphthaleneacetic Acid | (S)-(+)-MαNP Acid | 102691-93-0 |

| (S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | ||

| (2S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid | ||

| (+)-2-Methoxy-2-(1-naphthyl)propionic acid | ||

| S-(+)-2-Methoxy-2-(1-naphthyl)propanoic acid | ||

| 1-Naphthaleneacetic acid, alpha-methoxy-alpha-methyl-, (alphaS)- |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| Appearance | White to light yellow powder or crystals[1] |

| Purity | >99.0% (HPLC)[1] |

| Melting Point | 108.0 to 112.0 °C[1] |

| Optical Rotation | Specific values are dependent on the solvent and concentration. |

| Solubility | Soluble in many organic solvents. |

Core Application: Chiral Derivatization

The primary application of this compound lies in its use as a chiral derivatizing agent (CDA). It is particularly effective for the determination of enantiomeric excess (ee) and the assignment of absolute configuration of chiral alcohols and amines.[2][3] This methodology, often referred to as the MαNP acid method, is a powerful alternative to other techniques like Mosher's method.[3]

The underlying principle involves the conversion of a pair of enantiomers into a pair of diastereomers by reaction with the chiral MαNP acid. These resulting diastereomers possess distinct physical and spectral properties, which allows for their differentiation and quantification.

Mechanism of Action

The efficacy of MαNP acid as a CDA stems from the significant magnetic anisotropy of the naphthyl group.[2] When an alcohol or amine is esterified or amidated with MαNP acid, the resulting diastereomers will adopt different preferred conformations in solution. In these conformations, the substituents on the chiral center of the analyte will experience different shielding or deshielding effects from the naphthyl ring's magnetic field in an NMR experiment. This results in distinct chemical shifts for the protons of the two diastereomers, allowing for their resolution and quantification.[2]

Logical Workflow for Enantiomeric Excess and Absolute Configuration Determination

The following diagram illustrates the general workflow for utilizing (S)-(+)-MαNP acid for chiral analysis of an alcohol.

Detailed Experimental Protocols

Derivatization of a Chiral Alcohol for NMR Analysis

This protocol provides a general procedure for the esterification of a chiral alcohol with (S)-(+)-MαNP acid.

Materials:

-

Chiral alcohol (e.g., 1-phenylethanol)

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

In a clean, dry vial, dissolve the chiral alcohol (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

To this solution, add DCC (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting diastereomeric esters by flash column chromatography on silica gel.

-

Dissolve the purified diastereomeric mixture in CDCl₃ for ¹H NMR analysis.

Determination of Enantiomeric Excess and Absolute Configuration by ¹H NMR

The analysis of the ¹H NMR spectrum of the diastereomeric esters allows for the determination of both enantiomeric excess and absolute configuration.

Data Acquisition and Analysis:

-

Acquire a high-resolution ¹H NMR spectrum of the diastereomeric ester mixture.

-

Identify a well-resolved proton signal that is sensitive to the chiral environment. Protons closer to the newly formed ester linkage are often the most informative.

-

Integrate the signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.

-

To determine the absolute configuration, compare the chemical shifts of the protons in the two diastereomers. The anisotropic effect of the naphthyl ring will cause specific protons in one diastereomer to be shifted upfield or downfield relative to the other. By applying the established model for the preferred conformation of MαNP esters, the absolute configuration of the alcohol can be assigned.

A simplified representation of the expected conformational model is shown below.

HPLC Separation of Diastereomeric Esters

For preparative separation of enantiomers, the diastereomeric esters can be separated by high-performance liquid chromatography (HPLC).

Typical HPLC Parameters:

| Parameter | Condition |

| Column | Normal-phase silica gel column |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

The separated diastereomers can then be hydrolyzed to yield the individual enantiopure alcohols.

Quantitative Data

The following table provides representative ¹H NMR chemical shift differences (Δδ in ppm, defined as δ(S,S) - δ(R,S)) for the methine proton of various secondary alcohols after derivatization with (S)-(+)-MαNP acid. These values are indicative of the resolving power of this reagent.

| Alcohol | Δδ (ppm) |

| 1-Phenylethanol | ~0.15 |

| 2-Butanol | ~0.08 |

| 2-Octanol | ~0.10 |

| endo-Borneol | ~0.25 |

Note: Actual Δδ values can vary depending on the solvent, temperature, and NMR spectrometer frequency.

Conclusion

This compound is a highly effective chiral derivatizing agent for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines. Its robust performance in both NMR and HPLC applications makes it an essential tool for chemists and researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this versatile reagent in your research endeavors.

References

The Advent of a Chiral Agent: A Technical Guide to the Discovery and History of Naphthylpropionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and rich history of naphthylpropionic acid chiral agents, with a primary focus on the widely recognized nonsteroidal anti-inflammatory drug (NSAID), naproxen. We will delve into the core scientific principles, from its initial synthesis to its mechanism of action, providing detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development.

Discovery and History: The Syntex Era

The story of naphthylpropionic acid chiral agents is intrinsically linked to the innovative research conducted at Syntex, a pharmaceutical company with roots in Mexico and a significant research presence in Palo Alto, California.[1][2] In the late 1960s, a team at Syntex led by Dr. Ian Harrison was investigating new, potent anti-inflammatory agents.[3] This research culminated in the synthesis of a novel compound, (+)-(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, which would come to be known as naproxen.[4]

The initial preparation of racemic naproxen was first reported in a patent filed by Syntex in 1968.[4] Following extensive preclinical and clinical development, Syntex patented naproxen in 1967 and it was approved for medical use in the United States in 1976, marketed under the brand name Naprosyn.[5][6] A sodium salt formulation, Anaprox, was introduced in 1980.[6] Recognizing its favorable safety and efficacy profile, the U.S. Food and Drug Administration (FDA) approved naproxen for over-the-counter (OTC) use in 1994, solidifying its place as a household name for pain relief.[5]

Mechanism of Action: Inhibition of Cyclooxygenase

Naproxen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] Naproxen is a non-selective COX inhibitor, meaning it inhibits both isoforms.[5]

The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of naproxen. Conversely, the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets can lead to some of the common side effects associated with NSAIDs, such as gastric irritation and an increased risk of bleeding.

Below is a diagram illustrating the signaling pathway of arachidonic acid metabolism and the inhibitory action of naproxen.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the synthesis, resolution, and pharmacological activity of naproxen.

Table 1: Synthesis and Resolution of Naproxen

| Parameter | Method | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Synthesis | ||||

| Racemic Naproxen | From 2-methoxynaphthalene | 45-48% (of 2-acetyl-6-methoxynaphthalene) | N/A | [7] |

| (S)-Naproxen | Asymmetric Synthesis | 44% | 94% | [8] |

| Resolution | ||||

| Classical Resolution | Cinchonidine | - | >97% | [9] |

| Pope-Peachy Method | N-alkylglucamine | 90% | - | [9] |

| Enzymatic Resolution | Trichosporon sp. | >90% recovery | >99% |[10] |

Table 2: Pharmacological and Physicochemical Properties of Naproxen Enantiomers

| Parameter | (S)-Naproxen | (R)-Naproxen | Reference |

|---|---|---|---|

| Inhibition of COX Enzymes (IC₅₀) | |||

| COX-1 (human) | 340 nM (with preincubation) | - | [7] |

| COX-2 (murine) | 180 nM (with preincubation) | - | [7] |

| Specific Rotation [α]D | +66° | - | [11][12] |

| Pharmacokinetics in Humans | |||

| Elimination Half-life | 12-17 hours | - | [5] |

| Peak Plasma Concentration (250 mg dose) | ~37.5 µg/mL | - | [13] |

| Peak Plasma Concentration (500 mg dose) | ~62.5 µg/mL | - |[13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of racemic naproxen and its subsequent chiral resolution, based on established literature procedures.

Synthesis of Racemic Naproxen from 2-Methoxynaphthalene

This synthesis involves a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene [7]

-

Reaction Setup: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing addition funnel, dissolve 43 g (0.32 mol) of anhydrous aluminum chloride in 200 mL of dry nitrobenzene.

-

Addition of Reactants: Cool the stirred solution to approximately 5°C using an ice bath. Add 39.5 g (0.250 mol) of finely ground 2-methoxynaphthalene.

-

Acylation: Add 25 g (0.32 mol) of redistilled acetyl chloride dropwise over 15–20 minutes, ensuring the internal temperature is maintained between 10.5 and 13°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours. Subsequently, allow the mixture to stand at room temperature for at least 12 hours.

-

Work-up: Pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid with stirring. Transfer the mixture to a separatory funnel and extract the organic layer with chloroform. Wash the organic layer with water.

-

Purification: Remove the nitrobenzene and chloroform by steam distillation. The resulting solid, 2-acetyl-6-methoxynaphthalene, can be further purified by vacuum distillation and recrystallization from methanol. The expected yield is approximately 45-48%.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

The intermediate from Step 1, 2-acetyl-6-methoxynaphthalene, is then converted to racemic naproxen through a Willgerodt-Kindler reaction followed by hydrolysis. This typically involves heating the ketone with sulfur and a high-boiling amine (e.g., morpholine) to form a thioamide, which is then hydrolyzed with a strong acid or base to yield the carboxylic acid.

Chiral Resolution of Racemic Naproxen: The Pope-Peachy Method

The Pope-Peachy method is an efficient industrial process for resolving racemic naproxen.[9][14] It utilizes a substoichiometric amount of a chiral resolving agent in the presence of an achiral base.

-

Salt Formation: Dissolve racemic naproxen in a suitable solvent. Add approximately half an equivalent of a chiral amine resolving agent (e.g., cinchonidine or N-alkylglucamine) and half an equivalent of a cheaper, achiral base (e.g., sodium hydroxide).

-

Crystallization: The diastereomeric salt of the desired (S)-naproxen with the chiral amine will preferentially crystallize out of the solution due to its lower solubility.

-

Isolation: The crystalline salt is isolated by filtration.

-

Liberation of (S)-Naproxen: The isolated salt is treated with an acid to liberate the enantiomerically pure (S)-naproxen.

-

Racemization of the Mother Liquor: The remaining mother liquor, enriched in (R)-naproxen, is heated with the achiral base. This process racemizes the (R)-enantiomer, allowing it to be recycled back into the resolution process, thereby significantly increasing the overall yield of (S)-naproxen.[14]

Below is a workflow diagram illustrating the synthesis and resolution of naproxen.

Conclusion

The discovery and development of naphthylpropionic acid chiral agents, exemplified by naproxen, represent a significant milestone in medicinal chemistry and pharmacology. From its origins in the laboratories of Syntex to its widespread use as a potent anti-inflammatory and analgesic agent, the journey of naproxen highlights the importance of innovative synthesis, effective chiral resolution techniques, and a thorough understanding of its mechanism of action. This guide provides a foundational resource for researchers and professionals, offering insights into the historical context, scientific principles, and practical methodologies that underpin this important class of therapeutic agents.

References

- 1. Syntex - Wikipedia [en.wikipedia.org]

- 2. Syntex Serves as Model for Young Firms : Now Major Player in Drug Field, It Also Has Some Headaches - Los Angeles Times [latimes.com]

- 3. Scientific methodology applied - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. Naproxen - Wikipedia [en.wikipedia.org]

- 6. Naproxen: How This Trusted NSAID Fights Pain and Inflammation - UTAH Trading [utah.ae]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solved The specific rotation, [a] of pure (S)-naproxen, an | Chegg.com [chegg.com]

- 13. Dose dependent pharmacokinetics of naproxen in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Retort [www1.udel.edu]

Methodological & Application

Application Notes and Protocols for the Derivatization of Alcohols with (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic Acid

Introduction

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as MαNP acid or Mosher's acid, is a chiral derivatizing agent widely employed in stereochemistry.[1] Its primary application is to determine the enantiomeric excess (% ee) and absolute configuration of chiral alcohols and amines.[2] Derivatization of a chiral alcohol with a single enantiomer of MαNP acid results in the formation of diastereomeric esters.[2] These diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for their quantification.[2] This difference in chemical shifts arises from the anisotropic effect of the phenyl group in the Mosher's acid moiety.[3] The following protocols detail the derivatization of a chiral alcohol with (S)-(+)-MαNP acid for subsequent NMR analysis.

Principle of the Method

The reaction of a scalemic or racemic alcohol with enantiomerically pure (S)-(+)-MαNP acid (or its acid chloride) produces a mixture of diastereomeric esters. Since diastereomers have different physical properties, their corresponding protons will have different chemical shifts in an NMR spectrum.[2] By integrating the signals of a well-resolved proton pair, the ratio of the two diastereomers can be determined, which directly corresponds to the enantiomeric ratio of the starting alcohol. For the determination of absolute configuration, a comparative analysis is performed by preparing both the (R)- and (S)-MαNP esters.[4]

Experimental Protocols

Two common methods for the preparation of Mosher's esters are provided below. Method A utilizes (S)-(+)-MαNP acid with coupling agents, while Method B employs the more reactive (S)-(+)-MαNP acid chloride.

Method A: Derivatization using (S)-(+)-MαNP Acid and DCC/DMAP

This method is suitable for the direct use of the carboxylic acid with a carbodiimide coupling agent.

Materials:

-

Chiral alcohol

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-(+)-MαNP acid)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

NMR tubes and deuterated chloroform (CDCl₃)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add (S)-(+)-MαNP acid (1.2 eq), 4-(dimethylamino)pyridine (DMAP) (0.1 eq), and dicyclohexylcarbodiimide (DCC) (1.2 eq).[5]

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the solid with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator. The crude ester can often be used directly for NMR analysis. If necessary, further purification can be achieved by flash column chromatography on silica gel.

-

NMR Analysis: Dissolve the resulting diastereomeric ester mixture in CDCl₃ and acquire a ¹H NMR or ¹⁹F NMR spectrum.

Method B: Derivatization using (S)-(+)-MαNP Acid Chloride

This method is often faster and is preferred for sterically hindered alcohols due to the higher reactivity of the acid chloride.[1]

Materials:

-

Chiral alcohol

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-(+)-MαNP acid chloride)

-

Anhydrous pyridine or triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

NMR tubes and deuterated chloroform (CDCl₃)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chiral alcohol (1.0 eq) and dissolve it in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acid Chloride: Slowly add (S)-(+)-MαNP acid chloride (1.2 eq) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the solution and concentrate it under reduced pressure. The crude product is often pure enough for NMR analysis.

-

NMR Analysis: Prepare a sample of the diastereomeric esters in CDCl₃ for NMR spectroscopic analysis.

Data Presentation and Analysis

The enantiomeric excess (% ee) is calculated from the integration values of well-resolved signals in the NMR spectrum corresponding to the two diastereomers. The formula for calculating % ee is:

% ee = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100

Table 1: Example ¹H NMR Data for Diastereomeric MαNP Esters of a Chiral Secondary Alcohol

| Proton Assignment | Chemical Shift (δ) of Diastereomer 1 (ppm) | Integration of Diastereomer 1 | Chemical Shift (δ) of Diastereomer 2 (ppm) | Integration of Diastereomer 2 |

| -OCH₃ of MαNP | 3.54 | 2.85 | 3.51 | 1.00 |

| Methine proton (CH-O) | 5.21 | 2.85 | 5.18 | 1.00 |

| Methyl group of alcohol | 1.25 | 2.85 | 1.29 | 1.00 |

In this example, the enantiomeric excess would be calculated as: % ee = |(2.85 - 1.00)| / |(2.85 + 1.00)| * 100 = 48.05%

Visualizations

References

Application Note: Determination of Enantiomeric Purity and Absolute Configuration using (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric purity (enantiomeric excess, e.e.) and the assignment of absolute configuration are critical tasks in modern chemistry, particularly within the pharmaceutical and life sciences industries. The biological activity of chiral molecules often depends on their stereochemistry, with different enantiomers potentially exhibiting varied efficacy or toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with a chiral derivatizing agent (CDA), provides a powerful and accessible method for analyzing chiral compounds.[1][2]

(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, hereafter referred to as (S)-MαNP acid, is a highly effective CDA used for the NMR-based analysis of chiral alcohols and amines. Its utility stems from its ability to convert a mixture of enantiomers into a mixture of diastereomers, which possess distinct NMR spectra, allowing for straightforward quantification and stereochemical assignment.[1][3]

Principle of the Method

Enantiomers are chemically identical in an achiral environment and thus indistinguishable by standard NMR spectroscopy. The core principle of using a CDA is to covalently bond an enantiomerically pure reagent to the chiral analyte. This reaction transforms a pair of enantiomers into a pair of diastereomers.

(R)-Analyte + (S)-MαNP acid → (R,S)-Diastereomer (S)-Analyte + (S)-MαNP acid → (S,S)-Diastereomer

Diastereomers have different physical and chemical properties, resulting in non-equivalent NMR spectra. The key features of (S)-MαNP acid that make it an excellent CDA are:

-

Steric Bulk and Rigidity: The naphthalene ring provides a strong diamagnetic anisotropy effect, which leads to significant chemical shift differences (Δδ) between the resulting diastereomers, making spectral interpretation and quantification clear.[4]

-

No α-Proton: The quaternary carbon at the stereocenter of MαNP acid prevents racemization during the derivatization reaction, ensuring the integrity of the analysis.

By integrating the distinct signals corresponding to each diastereomer in the ¹H NMR spectrum, the enantiomeric ratio of the original analyte can be accurately determined. Furthermore, by systematically analyzing the chemical shift differences (Δδ = δ(R)-δ(S)), the absolute configuration of the analyte can often be assigned.[5]

Applications

(S)-MαNP acid is primarily used for the analysis of:

-

Chiral Alcohols: Secondary alcohols are readily converted to their corresponding MαNP esters. The method is sensitive enough to distinguish even between sterically similar groups like methyl and ethyl.

-

Chiral Amines: Primary and secondary amines can be derivatized to form the corresponding amides.

-

Determination of Enantiomeric Excess (e.e.): By comparing the integration of well-resolved signals from the two diastereomers.

-

Assignment of Absolute Configuration: Based on the diamagnetic anisotropy effect of the naphthyl group, empirical models have been developed to relate the sign of the Δδ values to the spatial arrangement of substituents around the chiral center of the analyte.[5][6]

Experimental Protocols

Protocol: Derivatization of a Chiral Secondary Alcohol

This protocol describes a general procedure for the esterification of a chiral secondary alcohol with (S)-MαNP acid using a carbodiimide coupling agent.

Materials:

-

Chiral alcohol (e.g., 1.0 equivalent)

-

This compound ((S)-MαNP acid, 1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

-

4-(Dimethylamino)pyridine (DMAP, 0.1 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂) or chloroform-d (CDCl₃) as solvent

Procedure:

-

In a clean, dry vial, dissolve the chiral alcohol (~10 mg) and (S)-MαNP acid in 0.7 mL of anhydrous CH₂Cl₂ (or CDCl₃ if the reaction is to be monitored directly by NMR).

-

Add DMAP to the solution.

-

Add the coupling agent (DCC or EDC) to the mixture. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

-

Seal the vial and stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

If DCC was used, filter the mixture to remove the DCU precipitate.

-

Dilute the filtrate with ethyl acetate (5 mL) and wash sequentially with 5% HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

The crude diastereomeric ester mixture is often pure enough for direct NMR analysis.

Protocol: NMR Data Acquisition

-

Dissolve the diastereomeric ester mixture in a suitable deuterated solvent (typically CDCl₃).

-

Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended for better signal dispersion).

-

Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate integration and quantitative analysis.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Protocol: Data Analysis

-

Identify Diastereomeric Signals: Examine the spectrum for pairs of signals corresponding to the protons in the analyte moiety. Protons closer to the chiral center, such as the methine proton in a secondary alcohol, and the methoxy group on the MαNP moiety often show the largest and most easily quantifiable separation.

-